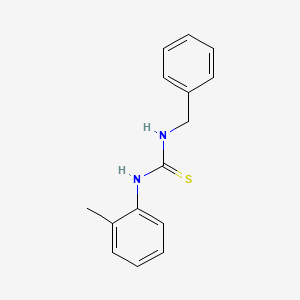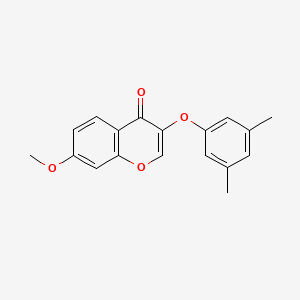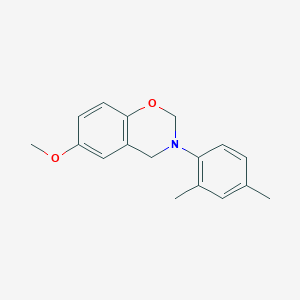![molecular formula C14H16N2OS B5508551 2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related thiazolyl and propanamide compounds involves multi-step chemical reactions, starting from basic precursors such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is further converted into corresponding hydrazides, thioamides, or hydrazonoyl chlorides. These intermediates are then reacted with various electrophiles or halogenated compounds to yield targeted compounds. For example, synthesis involving S-substitution or the reaction with hydrazonoyl chlorides in the presence of a base such as LiH or triethylamine is common for constructing the thiazolyl propanamide framework (Abbasi et al., 2020).
Molecular Structure Analysis Molecular structure determination of similar compounds is achieved through various spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry, along with X-ray crystallography for precise structural elucidation. These techniques confirm the molecular framework and substitution patterns, ensuring the correct synthesis of the targeted molecule (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties Thiazolyl propanamides undergo a range of chemical reactions, including S-substitution, electrophilic addition, and cyclization, to form a variety of heterocyclic structures. These reactions are often catalyzed by bases or performed under reflux conditions. The chemical properties of these compounds are significantly influenced by the substituents on the thiazole ring and the propanamide moiety, affecting their reactivity and stability (Gomha et al., 2017).
Physical Properties Analysis The physical properties, including solubility, melting points, and crystalline structure, of thiazolyl propanamides are determined by their molecular structure. X-ray crystallography provides detailed information about the crystal packing, hydrogen bonding, and molecular conformation, which are crucial for understanding the compound's physical properties (Fun et al., 2009).
Chemical Properties Analysis The chemical properties of thiazolyl propanamides, including their reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox properties, are key for their application in synthetic chemistry. These properties are influenced by the electronic effects of substituents on the thiazole ring and the amide functionality, dictating their role in chemical reactions and potential as intermediates in organic synthesis (Dani et al., 2013).
科学的研究の応用
Synthesis and Biological Importance
The compound 2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide belongs to a class of (thio)ureabenzothiazoles (TBT and UBT), which exhibit a broad spectrum of biological activities, making them compounds of great importance in medicinal chemistry. UBT derivatives, such as Frentizole, have been utilized for the treatment of rheumatoid arthritis and systemic lupus erythematosus. UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides used as wood preservatives and herbicides in winter corn crops. This highlights the compound's significant role in developing therapeutic agents and its potential in pharmacological applications (Rosales-Hernández et al., 2022).
Thiazolidinediones as Antimicrobial, Antitumor, and Antidiabetic Agents
Another closely related class, 2,4-Thiazolidinedione (TZD), showcases a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic effects. The TZD nucleus allows for significant structural modification, enabling the development of various lead molecules against different clinical disorders. This emphasizes the potential of thiazolidine-based compounds, including this compound, in drug discovery and the development of novel pharmaceuticals (Singh et al., 2022).
Sulfonamides: Therapeutic Applications
Sulfonamides, featuring a primary sulfonamide moiety, are used in a variety of clinically important drugs. The diverse therapeutic applications of sulfonamide-based compounds, including antihypertensive, antimicrobial, and antidiabetic activities, showcase the chemical versatility and medicinal relevance of sulfur-containing compounds. This underscores the importance of exploring sulfur-based pharmacophores, like this compound, for developing new therapeutic agents (Carta et al., 2012).
Quinazolines and Pyrimidines in Optoelectronic Materials
Beyond medicinal applications, compounds like quinazolines and pyrimidines, which share structural similarities with thiazolyl compounds, have been utilized in the creation of optoelectronic materials. These materials are significant for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This indicates the potential of structurally related compounds, such as this compound, in various scientific and industrial applications beyond the pharmaceutical domain (Lipunova et al., 2018).
将来の方向性
特性
IUPAC Name |
2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)14(17)16-12-6-4-5-11(7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJDVUGTWWVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)



![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)